![molecular formula C11H13N5O2 B1418562 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid CAS No. 1218314-52-3](/img/structure/B1418562.png)
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid
Overview
Description
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid is a chemical compound with the molecular weight of 247.26 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid can be represented by the InChI code: 1S/C11H13N5O2/c1-2-9(10(17)18)12-11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,17,18)(H,12,13,15) .Physical And Chemical Properties Analysis
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid is a powder at room temperature . Its molecular weight is 247.26 .Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
The tetrazole moiety is a common structural motif in medicinal chemistry due to its resemblance to the carboxylate group, making it a bioisostere for the latter. This compound, with its tetrazole group, could be explored for the development of new pharmaceuticals. For instance, tetrazoles have been used in the synthesis of drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic .
Organic Synthesis
In organic chemistry, tetrazoles serve as versatile intermediates. The compound could be utilized in click chemistry reactions to synthesize a variety of organic molecules. This approach is particularly valuable for creating compounds with potential biological activity .
Supramolecular Chemistry
Tetrazoles are known for their ability to engage in hydrogen bonding, which is crucial in the design of supramolecular structures. The phenyl-1H-1,2,3,4-tetrazol-5-yl moiety could be key in developing new materials with specific molecular recognition properties .
Antimicrobial Activity
Compounds containing the tetrazole ring have shown antimicrobial properties. The specific compound mentioned could be investigated for its efficacy against various bacterial and fungal strains, potentially leading to new antimicrobial agents .
Antiproliferative Agents
The tetrazole group has been incorporated into compounds that exhibit antiproliferative activity against certain cancer cell lines. This suggests that derivatives of the given compound could be synthesized and tested as potential anticancer agents .
Chemical Biology and Bioconjugation
Tetrazoles can be used in bioconjugation strategies to attach biomolecules to various substrates. The compound could be employed to create conjugates for targeted drug delivery or for the development of diagnostic tools .
properties
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-9(10(17)18)12-11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,17,18)(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCXIIPTSPNNAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=NN=NN1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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